

physicochemical properties of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile

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Compound of Interest

Compound Name: 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile

Cat. No.: B1295403

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An In-depth Technical Guide to the Physicochemical Properties of **2-(4,6-Dichloropyrimidin-2-yl)acetonitrile**

Introduction

2-(4,6-Dichloropyrimidin-2-yl)acetonitrile is a significant chemical intermediate, playing a crucial role in the synthesis of a variety of agrochemicals, particularly herbicides, and in the production of pharmaceuticals.^[1] Its molecular structure, featuring a dichloropyrimidine ring coupled with an acetonitrile group, provides reactive sites that are valuable for organic synthesis and the creation of more complex molecules.^[1] This technical guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and logical workflows illustrating its synthetic pathway and role as a chemical intermediate. This document is intended for researchers, scientists, and professionals involved in drug development and agrochemical synthesis.

Physicochemical Properties

The fundamental physicochemical characteristics of **2-(4,6-Dichloropyrimidin-2-yl)acetonitrile** are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
CAS Number	63155-43-1	[1][2][3][4]
Molecular Formula	C ₆ H ₃ Cl ₂ N ₃	[1][2][4]
Molecular Weight	188.01 g/mol	[1][2][4]
Appearance	Yellow Solid	[2]
Boiling Point	305.9°C	[1]
Storage Conditions	Store at 2-8°C under inert gas (Nitrogen or Argon)	[2][3][4]

Experimental Protocols

Synthesis of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile

A documented method for the synthesis of this compound involves the chlorination of a dihydroxypyrimidine precursor.[2]

Materials:

- 2-(4,6-dihydroxypyrimidin-2-yl)acetamide
- Phosphorus trichloride (POCl₃)
- N,N-dimethylaniline
- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel
- Ethyl acetate
- Hexane
- Ice

Procedure:

- In a flask equipped with a reflux condenser, dissolve 2-(4,6-dihydroxypyrimidin-2-yl)acetamide (37.1 mmol) in phosphorus trichloride (204 mmol).[2]
- Slowly add N,N-dimethylaniline (79 mmol) through the condenser.[2]
- Gently heat the reaction mixture in an oil bath. Once the reaction initiates, promptly remove it from the heat source.[2]
- After the initial vigorous reaction subsides, continue to reflux for an additional 10 minutes.[2]
- Carefully decant the hot reaction solution onto 100 g of ice.[2]
- Extract the resulting suspension three times with dichloromethane.[2]
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
- Purify the crude product using silica gel column chromatography with a mobile phase of 15-20% ethyl acetate in hexane to yield **2-(4,6-dichloropyrimidin-2-yl)acetonitrile** as a yellow solid (73% yield).[2]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

While specific HPLC protocols for **2-(4,6-Dichloropyrimidin-2-yl)acetonitrile** are not extensively detailed in the provided literature, a general reverse-phase HPLC method, commonly used for analyzing related pyrimidine derivatives, can be adapted.[5][6]

Instrumentation:

- HPLC system with a binary pump, autosampler, and column oven.[6]
- UV or Mass Spectrometry (MS) detector.[6]

Chromatographic Conditions (Representative):

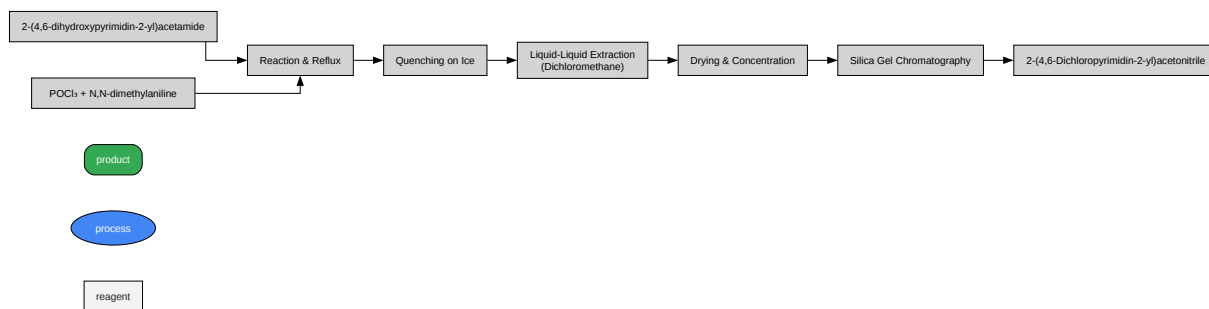
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an additive like 0.1% formic acid for MS compatibility.[5][6]
- Flow Rate: 0.5 mL/min.[6]
- Column Temperature: 40°C.[6]
- Injection Volume: 5 µL.[6]
- Detection: UV detection at a suitable wavelength or MS detection using an electrospray ionization (ESI) source.[6]

Sample Preparation:

- Prepare a stock solution of the compound in a suitable solvent such as acetonitrile or methanol.[6]
- Create a series of calibration standards by serially diluting the stock solution.[6]
- For complex matrices, sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to remove interfering components before injection.[6]

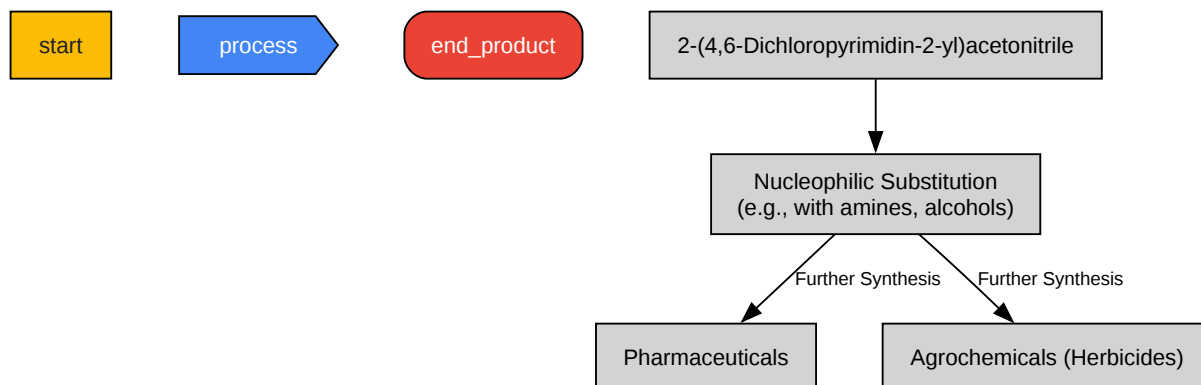
Visualizations

The following diagrams illustrate the synthetic workflow and the role of **2-(4,6-Dichloropyrimidin-2-yl)acetonitrile** as a key building block in chemical synthesis.



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Caption: Synthetic workflow for **2-(4,6-Dichloropyrimidin-2-yl)acetonitrile**.



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Caption: Role as a key intermediate in synthesis.

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